

fluorescence microscopy staining with ARN14686

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Compound of Interest

Compound Name: ARN14686

CAS No.: 1628345-10-7

Cat. No.: B605580

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Application Note & Protocol: Activity-Based Fluorescence Imaging of NAAA with **ARN14686**

Introduction

ARN14686 is a specialized Activity-Based Probe (ABP) designed for the selective detection and visualization of the catalytically active form of N-acyl ethanolamine acid amidase (NAAA).^{[1][2][3][4][5]} Unlike conventional immunofluorescence using antibodies—which typically cannot distinguish between the inactive zymogen (pro-NAAA) and the active enzyme—**ARN14686** covalently modifies the catalytic N-terminal cysteine of active NAAA.

This probe functions via a two-step bioorthogonal workflow:

- **Target Engagement:** The non-fluorescent probe (**ARN14686**) penetrates cells and covalently binds to the active site of NAAA via a specific warhead.
- **Visualization (Click Chemistry):** An alkyne handle on the probe reacts with an azide-conjugated fluorophore (e.g., Azide-Rhodamine or Azide-Alexa Fluor) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), rendering the enzyme visible for fluorescence microscopy.

Primary Application: Investigating lysosomal NAAA activation in macrophages, B-lymphocytes, and neuroinflammatory models.

Mechanism of Action

ARN14686 is derived from the potent NAAA inhibitor ARN726.[4][6] It retains the

-lactam scaffold required for cysteine acylation but replaces the hydrophobic tail with an alkyne linker.

Key Selectivity Feature: NAAA is synthesized as an inactive precursor (pro-NAAA) and activated by autoproteolysis in the acidic lysosome.[1][2][3] **ARN14686** only binds the active form, providing a functional readout of enzyme activity rather than just abundance.

Figure 1: Mechanism of **ARN14686** labeling.[4] The probe selectively engages active NAAA, followed by a click chemistry step for visualization.[1][2][3][4][6][7][8]

Experimental Protocol

Materials Required

Component	Specification	Notes
ARN14686	10 mM stock in DMSO	Store at -20°C; avoid freeze-thaw.
Azide-Fluorophore	Azide-Alexa Fluor 488/594 or TAMRA-Azide	Final conc. 10–20 µM.
Click Reagents	CuSO ₄ (50 mM), TCEP (50 mM), TBTA Ligand (2 mM)	Prepare fresh.
Fixative	4% Paraformaldehyde (PFA) in PBS	pH 7.4.
Permeabilization	0.1% Triton X-100 or Saponin	Saponin preserves lysosome structure better.
Blocking Buffer	3% BSA in PBS	

Step-by-Step Workflow

Step 1: Live Cell Pulse (Probe Incubation) Rationale: The probe must bind NAAA in the live, metabolically active lysosome where the pH is acidic.

- Seed cells (e.g., RAW264.7 macrophages or HEK293-NAAA) on coverslips.
- Dilute **ARN14686** stock to a final concentration of 1–5 μM in culture medium.
 - Control: Pre-incubate a subset of cells with 10 μM ARN726 (competitor) for 1 hour to block active sites.
- Incubate cells for 1–2 hours at 37°C / 5% CO₂.
- Wash cells 2× with warm PBS to remove unbound probe.

Step 2: Fixation and Permeabilization

- Fix cells with 4% PFA for 15 minutes at room temperature (RT).
- Wash 3× with PBS.
- Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash 3× with PBS.

Step 3: Click Chemistry Labeling (The Critical Step) Rationale: The alkyne tag on the probe is reacted with the fluorophore. This reaction requires a catalyst.

- Prepare the Click Cocktail immediately before use. Add in this order:
 - PBS (buffer base)
 - Azide-Fluorophore (20 μM final)
 - CuSO₄ (1 mM final)
 - TBTA Ligand (100 μM final) — Enhances reaction efficiency.
 - TCEP or Sodium Ascorbate (1 mM final) — Reduces Cu(II) to Cu(I).
- Add the Click Cocktail to the coverslips (50–100 μL per coverslip).
- Incubate for 1 hour at RT in the dark.

- Wash 3× with PBS containing 1% Tween-20 (PBST) to reduce background.

Step 4: Counterstaining & Mounting

- (Optional) Co-stain with lysosomal markers (e.g., LAMP1 antibody) if compatible with the click reagents. Note: Perform antibody staining AFTER the click reaction, as copper can damage epitopes.
- Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
- Mount coverslips with anti-fade mounting medium.

Data Analysis & Interpretation

Observation	Interpretation
Punctate Cytosolic Signal	Positive localization of active NAAA in lysosomes.
Diffuse Cytosolic Signal	Potential background or probe overload. Check washing steps.
Signal in Competitor Control	Non-specific binding. The signal should be >90% reduced in ARN726-treated cells.
Nuclear Signal	Artifact. Likely free fluorophore trapping; increase washing stringency.

Experimental Validation Logic:

- Self-Validation: The signal must be lysosomal (co-localize with LAMP1) and sensitive to competitive inhibition by ARN726.
- Negative Control: Cells lacking NAAA (e.g., knockouts) should show zero specific fluorescence.

References

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